molecular formula C28H32N6O3 B12043464 6-imino-11-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

6-imino-11-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B12043464
M. Wt: 500.6 g/mol
InChI Key: XHXUUBMKRDNFRU-UHFFFAOYSA-N
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Description

6-imino-11-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-imino-11-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the triazatricyclo core, followed by the introduction of the morpholin-4-ylpropyl and phenylethyl groups through nucleophilic substitution reactions. Key reagents include morpholine, phenylethylamine, and various protecting groups to ensure selective reactions at different stages.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of automated purification systems such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and phenylethyl groups.

    Reduction: Reduction reactions can target the imino and oxo groups, potentially converting them to amine and hydroxyl groups, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like alkyl halides and amines are used under basic conditions to facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

Biologically, the compound has potential as a pharmacophore, a part of a molecule responsible for its biological activity. It can be used in the design of new drugs targeting specific enzymes or receptors.

Medicine

In medicine, the compound’s ability to interact with various biological targets makes it a candidate for drug development, particularly in the fields of oncology and neurology.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers with enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 6-imino-11-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s tricyclic structure allows it to fit into specific binding sites, where it can inhibit or activate biological pathways. For example, it may inhibit an enzyme by mimicking the enzyme’s natural substrate, thereby blocking its activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 6-imino-11-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide lies in its tricyclic structure and the combination of functional groups, which provide a wide range of chemical and biological activities not seen in simpler compounds.

Properties

Molecular Formula

C28H32N6O3

Molecular Weight

500.6 g/mol

IUPAC Name

6-imino-11-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C28H32N6O3/c1-20-7-5-13-34-25(20)31-26-23(28(34)36)19-22(27(35)30-11-10-21-8-3-2-4-9-21)24(29)33(26)14-6-12-32-15-17-37-18-16-32/h2-5,7-9,13,19,29H,6,10-12,14-18H2,1H3,(H,30,35)

InChI Key

XHXUUBMKRDNFRU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCCN4CCOCC4)C(=O)NCCC5=CC=CC=C5

Origin of Product

United States

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